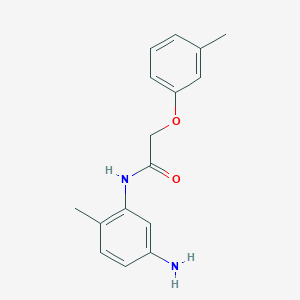
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide (NMPA) is a synthetic compound that has been used in scientific research for a wide range of applications. It is a small molecule that has a molecular weight of 257.3 g/mol and is composed of nitrogen, oxygen, and carbon. NMPA has been used as a substrate for enzyme assays, as a reagent for chemical reactions, and as a ligand for receptor binding studies. The compound has also been used in the synthesis of other compounds and as a fluorescent probe in imaging studies.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is utilized in chemoselective synthesis processes. For instance, it serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups of 2-aminophenol to form related compounds demonstrates its significance in the synthesis of pharmaceuticals, highlighting its potential in creating treatments for malaria through a process that involves various acyl donors and optimized conditions for the reaction (Magadum & Yadav, 2018).
Optical Properties and Indicators
The derivative’s optical properties have been explored in the context of its crystal structure and DFT calculations. Studies involving orcinolic derivatives have shown how modifications in the structure can lead to changes in optical properties, which are useful in developing indicators for various ions such as OH− ions. This application is particularly important in analytical chemistry, where precise measurements and indicators are necessary for various analytical processes (Wannalerse et al., 2022).
Bioactive Compound Development
Research has also focused on the bioactivity of nitrosylated and nitrated derivatives of related compounds. Such studies are crucial for understanding the environmental impact of these compounds and their potential applications in agriculture and medicine. For example, the interaction with microbial species leading to glucoside derivatives highlights a pathway for detoxification and bioactivity that could be leveraged for developing new bioactive compounds or for environmental remediation strategies (Girel et al., 2022).
Novel Materials Development
The compound and its derivatives find application in the development of novel materials. For instance, the functionalization of carbon nanotubes with derivatives of this compound has led to new materials with enhanced photoluminescence properties. Such materials are of great interest in the fields of materials science and nanotechnology, especially for developing sensors, optoelectronic devices, and other applications where the unique properties of carbon nanotubes can be leveraged (Li et al., 2011).
Anticancer and Pharmacological Applications
Finally, the exploration of anticancer, anti-inflammatory, and analgesic activities of synthesized derivatives indicates potential pharmacological applications. The development of compounds with specific bioactivities is critical for advancing medical treatments and understanding the molecular basis of their effects. This highlights the compound's versatility and potential in contributing to new therapeutic agents (Rani et al., 2014).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-14(8-11)20-10-16(19)18-15-9-13(17)7-6-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZGSUQPVZJHRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



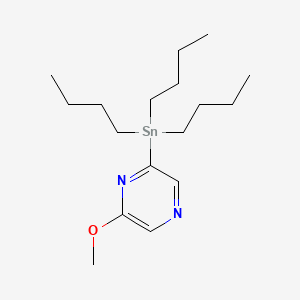
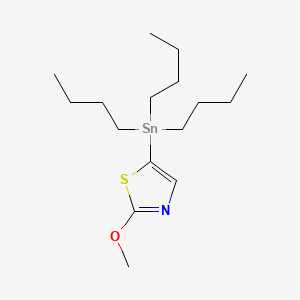


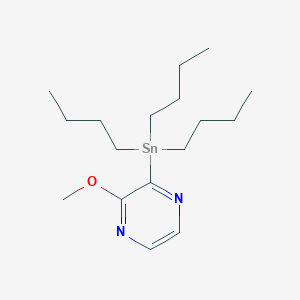
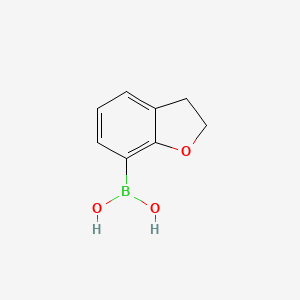
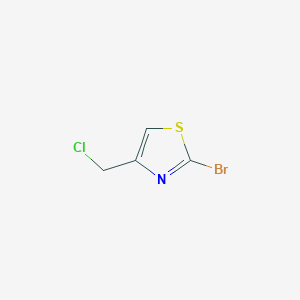


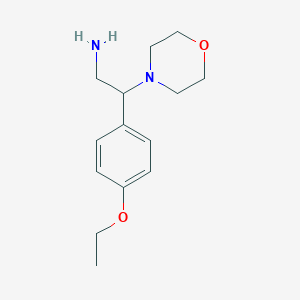
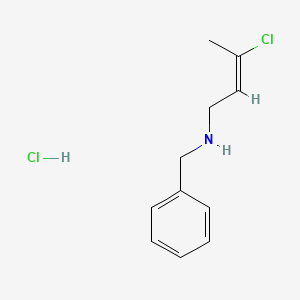
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)